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Introduction
Tigilanol tiglate (TT), a novel small molecule diterpene ester, is emerging as a significant

advancement in intratumoral cancer therapy.[1] Developed by QBiotics Group, this therapeutic

agent, also known as EBC-46, is being investigated for its potent oncolytic properties in a

variety of solid tumors.[2][3] This technical guide synthesizes the core preclinical research that

underpins the efficacy of tigilanol tiglate, providing researchers, scientists, and drug

development professionals with a comprehensive overview of its mechanism of action,

experimental validation, and quantitative outcomes. The document will delve into the detailed

methodologies of key experiments and present a consolidated view of the efficacy data,

supported by visual representations of its biological pathways and experimental workflows.

Mechanism of Action
Tigilanol tiglate's primary mechanism of action is multifaceted, initiating a rapid and localized

inflammatory response, disrupting the tumor vasculature, and inducing immunogenic cell

death.[4][5] A single intratumoral injection triggers a cascade of events leading to hemorrhagic

necrosis of the tumor, followed by eschar formation and rapid tumor ablation. This process is

largely mediated by the activation of specific isoforms of Protein Kinase C (PKC), particularly

PKC-βI, -βII, -α, and -γ. The activation of PKC leads to an oxidative burst from

polymorphonuclear cells and increased permeability of endothelial cell monolayers,

contributing to the vascular disruption.
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Recent studies have further elucidated that tigilanol tiglate acts as a lipotoxin at therapeutic

doses, binding to and promoting mitochondrial and endoplasmic reticulum (ER) dysfunction.

This leads to an unfolded protein response, ATP depletion, organelle swelling, caspase

activation, and ultimately, a form of immunogenic cell death known as pyroptosis, which is

dependent on gasdermin E. This mode of cell death promotes the release of damage-

associated molecular patterns (DAMPs) such as HMGB1, ATP, and calreticulin, which can

stimulate a systemic anti-tumor immune response.
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Tigilanol Tiglate's multifaceted mechanism of action.

Quantitative Efficacy Data
The preclinical and veterinary clinical studies of tigilanol tiglate have demonstrated significant

efficacy across various tumor models. The following tables summarize the key quantitative

outcomes from these studies.

Table 1: Efficacy in Canine Mast Cell Tumors (Pivotal
Field Study)
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Parameter Result Citation

Complete Response (Single

Injection, Day 28)
75%

No Recurrence (Day 84) 93%

Durable Response (1 Year)

89% of dogs with initial

complete response remained

tumor-free

Complete Response in High-

Grade Tumors (Single Dose,

Day 28)

44%

Table 2: Dose-Response and Healing in Canine Mast Cell
Tumors

Parameter Result Citation

Complete Response (1.0

mg/mL dose, Day 21)
90%

Median Time to Wound

Formation
7 days

Median Time to Complete

Healing
30 days

Healing by Day 42 (Tumors

<0.5 cm³)
100%

Healing by Day 84 All but one tissue deficit healed

Table 3: Efficacy in Preclinical Mouse Models
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Model Outcome Citation

Syngeneic and Xenograft

Models

Rapid tumor ablation following

a single injection

Melanoma Xenograft Model
Dose-dependent tumor

ablation

CT-26 and B16-F10-OVA

Models

Enhanced response to

immune checkpoint blockade

Squamous Cell Carcinoma

Xenografts

Vascular disruption evident

within 1 hour

Xenograft Mouse Melanoma

Model

No viable tumor cells

recovered 4 hours post-

treatment

Table 4: Human Clinical Trial Efficacy Signals (Phase I)
Parameter Result Citation

Complete Response 18% (4/22 patients)

Partial Response 9% (2/22 patients)

Stable Disease 45% (10/22 patients)

Abscopal Responses

(Metastatic Melanoma)
Observed in 2 patients

Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of tigilanol

tiglate.

In Vivo Efficacy Studies in Mouse Models
Animal Models: Studies have utilized various mouse models, including BALB/c Foxn1nu

nude mice for xenografts (e.g., MM649 human melanoma) and immunocompetent mice for

syngeneic tumors (e.g., CT-26 colon carcinoma and B16-F10-OVA melanoma).
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Tumor Induction: Tumors are typically established by subcutaneous injection of cancer cells

into the flank of the mice.

Treatment: A single intratumoral injection of tigilanol tiglate is administered at varying

concentrations (e.g., up to 50 µL). Control groups often receive the vehicle excipient.

Efficacy Assessment: Tumor volume is measured over time. Kaplan-Meier analysis is used to

assess the percentage of tumors below a certain volume (e.g., 100 mm³). Overall survival is

also monitored.

Immunohistochemistry: Tumor tissues are stained for markers such as CD31 to assess

vascular integrity.

Canine Mast Cell Tumor Clinical Trials
Study Design: A randomized, controlled, investigator and owner-blinded, multi-center clinical

study was conducted with client-owned dogs.

Inclusion Criteria: Dogs with cutaneous or subcutaneous mast cell tumors were enrolled.

Treatment: A single intratumoral injection of tigilanol tiglate was administered. The dose was

characterized in a separate dose de-escalation study.

Efficacy Endpoints: The primary endpoint was the complete response rate at Day 28.

Secondary endpoints included recurrence-free interval at Day 84 and 12 months. Wound

healing was also systematically assessed.

In Vitro Mechanistic Studies
Cell Lines: A variety of cancer cell lines (e.g., MM649 melanoma, A-431 epidermoid

carcinoma) and endothelial cells have been used.

Assays:

Cell Viability: Assessed using methods like propidium iodide staining and flow cytometry.

PKC Activation: Measured by observing cellular responses in the presence and absence

of PKC inhibitors like bisindolylmaleimide-1.
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Immunogenic Cell Death Markers: Assessed through assays for ATP release (luciferase

assays), HMGB1 release (ELISA), and calreticulin externalization (flow cytometry).

Microscopy: Used to observe cellular morphology changes, organelle swelling, and

membrane disruption.
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A generalized workflow for preclinical evaluation of tigilanol tiglate.
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Conclusion
The preclinical data for tigilanol tiglate provides a robust foundation for its clinical development.

The consistent and potent anti-tumor activity observed in both murine models and veterinary

clinical settings is compelling. The elucidation of its dual mechanism, involving direct oncolysis

through vascular disruption and the induction of an immunogenic cell death program, positions

it as a promising agent for monotherapy and in combination with immunotherapies. The

detailed experimental protocols and quantitative efficacy data summarized in this guide offer a

valuable resource for researchers and drug development professionals seeking to understand

and build upon the existing knowledge of this novel oncolytic agent. As tigilanol tiglate

progresses through human clinical trials for indications such as soft tissue sarcoma and head

and neck cancer, the insights from this preclinical research will be invaluable.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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